tert-Butyl (4-methylthiazol-5-yl)carbamate
Description
Contextualization within Thiazole (B1198619) and Carbamate (B1207046) Chemistry
Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The thiazole ring is a prevalent structural motif in a wide array of natural products and synthetic compounds, many of which exhibit significant biological activity. The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts distinct electronic properties that influence its reactivity and interactions with biological targets. The substitution pattern on the thiazole ring can be readily modified, allowing for the fine-tuning of a molecule's steric and electronic properties.
Carbamates, esters of carbamic acid, are another critical functional group in organic chemistry. The tert-butoxycarbonyl (Boc) group, a common carbamate, is widely employed as a protecting group for amines. Its steric bulk and electronic properties render the protected amine nucleophilic and stable to a variety of reaction conditions. Crucially, the Boc group can be readily removed under acidic conditions, allowing for the selective deprotection and further functionalization of the amine.
The compound tert-Butyl (4-methylthiazol-5-yl)carbamate synergistically combines these two important chemical entities. The Boc-protected amine at the 5-position of the 4-methylthiazole (B1212942) ring provides a stable yet readily accessible handle for introducing nitrogen-containing functionalities. This strategic placement of a protected amine on a biologically relevant thiazole scaffold is a key feature that underpins its synthetic utility.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.29 g/mol |
| IUPAC Name | tert-Butyl N-(4-methyl-1,3-thiazol-5-yl)carbamate |
| CAS Registry Number | 1318758-14-3 |
Role as a Key Intermediate and Building Block in Complex Organic Molecule Synthesis
The strategic combination of a functionalized thiazole ring and a protected amine makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The thiazole moiety can be further functionalized, and the deprotection of the amine allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening.
Early synthetic routes to this intermediate often involved the diazotization of 2-amino-4-methylthiazole, followed by a coupling reaction with tert-butyl carbamate, achieving moderate to good yields. More recent advancements in catalytic methods have improved the efficiency and regioselectivity of functionalizing the thiazole ring.
One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-methylthiazol-5-amine core is a recognized scaffold for the development of potent and selective kinase inhibitors. By using this compound, medicinal chemists can readily introduce this key pharmacophore into larger, more complex molecules designed to target the ATP-binding site of specific kinases.
For instance, derivatives of this compound have been utilized in the synthesis of novel inhibitors targeting various protein kinases. The general synthetic strategy often involves the deprotection of the Boc group to reveal the free amine, which can then be acylated or coupled with other molecular fragments to build the final inhibitor.
| Scaffold/Target Class | General Synthetic Utility |
|---|---|
| Kinase Inhibitors | The 4-methylthiazol-5-amine core serves as a key pharmacophore for engaging with the hinge region of the ATP-binding site of various kinases. |
| Protease Inhibitors | The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, contributing to binding affinity and metabolic stability. |
| Antimicrobial Agents | Thiazole-containing compounds have a long history of antimicrobial activity, and this building block provides a route to novel derivatives. |
Overview of Current Academic Research Trajectories Pertaining to this compound
Current academic research continues to explore and expand the synthetic utility of this compound and related derivatives. A significant focus remains on its application in the discovery of novel therapeutic agents, particularly in oncology.
Development of Novel Kinase Inhibitors: A major thrust of research involves the use of this building block in the design and synthesis of next-generation kinase inhibitors. Researchers are exploring modifications of the thiazole ring and the substituent introduced at the 5-amino position to achieve greater potency and selectivity for specific kinase targets. This includes the synthesis of libraries of compounds for high-throughput screening against panels of kinases to identify new leads for drug development.
Catalytic C-H Functionalization: Another active area of research is the development of novel catalytic methods for the direct functionalization of the C-H bonds of the thiazole ring in this compound and similar molecules. These methods offer more efficient and atom-economical routes to introduce new functional groups, avoiding the need for pre-functionalized starting materials. This approach allows for the late-stage diversification of complex molecules, which is highly valuable in medicinal chemistry programs.
Exploration of New Biological Targets: Beyond kinase inhibition, researchers are investigating the potential of derivatives of this compound to modulate other biological targets. The inherent biological activity of the thiazole nucleus suggests that compounds derived from this intermediate may have applications in other therapeutic areas, such as infectious diseases and inflammatory disorders.
Synthesis of Complex Heterocyclic Systems: The reactivity of the thiazole ring and the versatility of the carbamate group are being exploited in the synthesis of more complex, fused heterocyclic systems. These novel scaffolds can provide access to new chemical space and potentially lead to the discovery of compounds with unique biological activities.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-methyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-7(14-5-10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLXOTJGULGSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Tert Butyl 4 Methylthiazol 5 Yl Carbamate
Direct Synthesis Approaches to tert-Butyl (4-methylthiazol-5-yl)carbamate Scaffolds
Direct synthesis methods offer an efficient route to the target compound by either forming the thiazole (B1198619) ring with the carbamate (B1207046) already in place or by attaching the carbamate group to a pre-formed thiazole derivative.
Thiazole Ring Formation with Integrated Carbamate Functionality
The construction of the thiazole ring with the carbamate functionality already incorporated represents a convergent and atom-economical approach. One common strategy involves the Hantzsch thiazole synthesis, a classic method that condenses a thioamide with an α-haloketone. In the context of this compound, this could involve the reaction of a carbamated thioamide with an appropriate α-haloketone. This approach, while elegant, requires the synthesis of specialized starting materials where the carbamate group is pre-installed.
Another approach involves the cyclization of intermediates that already contain the necessary atoms for both the thiazole ring and the carbamate. For instance, the reaction of α-aminonitriles with reagents containing a thio-carbonyl group can lead to the formation of 5-aminothiazoles, which can then be acylated. researchgate.net
Carbamate Formation on Pre-existing Thiazole Amino Derivatives
A more common and versatile strategy involves the formation of the carbamate on a pre-existing 4-methylthiazol-5-amine core. This is typically achieved through N-acylation reactions with various carbamoylating agents.
The most widely employed method for the synthesis of this compound is the reaction of 4-methylthiazol-5-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction, often referred to as "Boc protection," is highly efficient and proceeds under mild conditions. The process typically involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and adding Boc₂O in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The base scavenges the acidic byproduct, tert-butanol, driving the reaction to completion. The reaction is generally high-yielding and allows for easy purification of the product.
Table 1: Typical Reaction Conditions for Boc Protection of 4-methylthiazol-5-amine
| Parameter | Condition |
| Substrate | 4-methylthiazol-5-amine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
While Boc₂O is the most common reagent, other carbamoylating agents can also be employed. For instance, tert-butyl chloroformate can be used, although it is generally more reactive and may require more stringent control of reaction conditions to avoid side reactions.
Recent advancements have focused on more sustainable carbonyl sources. Carbon dioxide (CO₂), a renewable and non-toxic C1 source, has been explored for carbamate synthesis. nih.gov This approach often requires a catalyst and specific reaction conditions to activate the CO₂ and facilitate its reaction with the amine and an alcohol. nih.gov While not yet a standard method for this specific compound, it represents a promising green alternative.
Multi-Step Synthetic Sequences Incorporating this compound Intermediates
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective reactions at other positions of the thiazole ring or on other parts of the molecule.
For example, the Boc-protected amine can undergo lithiation at the 2-position of the thiazole ring, followed by quenching with an electrophile to introduce a new substituent. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine, which can then be further functionalized. This strategy allows for the regioselective elaboration of the thiazole scaffold.
Principles of Green Chemistry in the Synthesis of Carbamates and Thiazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles and their derivatives. nih.govbohrium.com This involves the use of environmentally benign solvents, catalysts, and reagents to minimize waste and energy consumption. nih.govbohrium.comnih.gov
In the context of this compound synthesis, green approaches could include:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives such as ethanol, water, or ionic liquids. nih.govmdpi.com
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com For carbamate formation, catalytic methods for CO₂ utilization are a key area of research. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. nih.gov
The development of sustainable synthetic routes for thiazole derivatives is an active area of research, with the goal of producing these important compounds in a more environmentally responsible manner. nih.gov
Carbon Dioxide (CO2) as a C1 Synthon for Carbamate Formation
The utilization of carbon dioxide (CO2) as a C1 synthon for synthesizing valuable chemicals is a highly attractive approach in green chemistry. uantwerpen.be Due to its abundance, non-toxicity, and renewable nature, CO2 presents an ideal alternative to hazardous reagents like carbon monoxide or phosgene (B1210022) derivatives commonly employed in carbamate synthesis. uantwerpen.benih.gov However, the activation of CO2 is challenging due to its thermodynamic stability and kinetic inertness. uantwerpen.be
The direct synthesis of carbamates from CO2 typically involves the reaction of an amine with carbon dioxide and an alkylating agent. organic-chemistry.org For the synthesis of this compound, the reaction would proceed from 5-amino-4-methylthiazole, CO2, and a tert-butylating agent. The general mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2 to form a carbamic acid intermediate. This intermediate is then deprotonated to form a carbamate salt, which is subsequently alkylated to yield the final carbamate product. nih.gov
Recent advancements have focused on developing transition metal-free approaches for this transformation, enhancing its sustainability. uantwerpen.be These methods often rely on the use of a base to facilitate the capture of CO2 by the amine and a suitable catalyst to promote the subsequent alkylation step. nih.gov A continuous-flow process has also been developed, which significantly reduces reaction times and allows for precise introduction of CO2 gas, making the process more efficient and environmentally benign. nih.gov
Table 1: Comparison of C1 Synthons for Carbamate Synthesis
| C1 Synthon | Advantages | Disadvantages |
|---|---|---|
| Phosgene/Derivatives | High reactivity | Extreme toxicity, corrosive, specialized handling required |
| Carbon Monoxide | Versatile reagent | High toxicity, often requires high pressure |
| Carbon Dioxide (CO2) | Non-toxic, abundant, renewable, safe | Low reactivity, requires activation (catalysts, pressure) |
Catalytic Systems for Sustainable Carbamate Synthesis (e.g., alkali metal salts, ionic liquids)
The development of effective catalytic systems is crucial for overcoming the high activation barrier of CO2 and achieving efficient carbamate synthesis under mild conditions. Alkali metal salts and ionic liquids have emerged as promising, inexpensive, and sustainable catalysts for this transformation.
Alkali Metal Salts
Inexpensive and common alkali metal salts, such as potassium carbonate (K2CO3), have been successfully employed as catalysts for the direct synthesis of carbamates from an amine, CO2, and a coupling reagent like a silicate (B1173343) ester. researchgate.netepa.gov This catalytic system is effective for both alkyl and aromatic amines. researchgate.netfigshare.com
The proposed mechanism suggests a dual role for the alkali metal salt. figshare.com
Anion-assisted Deprotonation : The carbonate anion (CO3²⁻) acts as a base, assisting in the deprotonation of the amine, which facilitates its reaction with CO2 to form the carbamate anion.
Lewis Acid Activation : The alkali metal cation (e.g., K⁺) acts as a Lewis acid, coordinating with and activating the coupling reagent, thereby promoting the final alkylation or silylation step. figshare.com
The use of K2CO3 has been shown to significantly lower the activation energy of the reaction compared to other catalytic systems. researchgate.net
Ionic Liquids (ILs)
Ionic liquids (ILs), which are salts with melting points below 100 °C, offer unique properties as catalysts and solvents, including low volatility, high thermal stability, and tunable structures. researchgate.netrsc.org They have been effectively used to mediate the synthesis of carbamates from amines and CO2. organic-chemistry.orgresearchgate.net
Several types of ILs have been investigated:
Protic Ionic Liquids : Superbase-derived protic ILs, such as [DBUH][OAc] (from DBU and acetic acid), can catalyze the formation of carbamates from amines, CO2, and silicate esters with high yields. researchgate.net The basic acetate (B1210297) anion is believed to play a key role in activating the amine through hydrogen-bonding interactions. researchgate.net
Imidazolium-based Ionic Liquids : These ILs can catalyze the carbonylation of amines using dialkylcarbonates, yielding carbamates with 100% selectivity. researchgate.net DFT calculations suggest that the acidic proton of the imidazolium (B1220033) cation interacts with the carbonyl oxygen of the carbonate, increasing its electrophilicity and thus catalyzing the reaction. researchgate.net
Task-Specific Ionic Liquids : A selective cathodic reduction of CO2 in a CO2-saturated room-temperature ionic liquid (e.g., BMIm-BF4) containing an amine, followed by alkylation, provides an environmentally friendly route to organic carbamates under mild conditions. organic-chemistry.org
The catalytic role of ILs often involves the stabilization of the carbamate intermediate. researchgate.net The choice of amine, base strength, solvent, and steric factors all influence the catalytic enhancement provided by the ionic liquid. researchgate.net
Table 2: Catalytic Systems for CO2-based Carbamate Synthesis
| Catalyst System | Example | Proposed Role | Reaction Conditions |
|---|---|---|---|
| Alkali Metal Salt | K2CO3 | Anion-assisted amine deprotonation; Lewis acid activation of coupling reagent | Moderate temperature and pressure |
| Protic Ionic Liquid | [DBUH][OAc] | Base-catalyzed activation of amine via hydrogen bonding | 5 MPa CO2, 150 °C |
| Imidazolium IL | B[MIm]2[PF6]2 | Activation of carbonylating agent (e.g., DMC) | Solvent-free |
Chemo- and Regioselectivity Considerations in the Synthesis of this compound and Related Structures
When synthesizing a substituted heterocyclic compound like this compound, achieving the correct chemo- and regioselectivity is paramount. These considerations are critical whether the carbamate moiety is formed from a pre-existing amino-thiazole or if the thiazole ring is constructed with the protected nitrogen in place.
Chemoselectivity
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The synthesis of this compound from 5-amino-4-methylthiazole requires a reaction that selectively targets the amino group without affecting the thiazole ring or the methyl group.
Carbamate Formation : The reaction of the 5-amino group with a tert-butoxycarbonylating agent (e.g., di-tert-butyl dicarbonate, Boc2O) or via the CO2-based methods described above must proceed without N-alkylation at the thiazole ring nitrogen or reaction at the C2 position of the thiazole, which can be acidic under certain conditions.
Catalyst Influence : The choice of catalyst can be crucial for ensuring chemoselectivity. For instance, certain protic ionic liquids have been shown to afford exclusive chemoselectivity for amine activation in carbamate synthesis from CO2, leaving other functional groups untouched. researchgate.net Similarly, a three-component coupling of amines, CO2, and halides catalyzed by cesium carbonate can avoid the common side reactions of N-alkylation of the amine or overalkylation of the resulting carbamate. organic-chemistry.org
Regioselectivity
Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple potential reaction sites. In the context of the target molecule, this is most relevant when considering the synthesis of the 5-amino-4-methylthiazole precursor or related substituted thiazole structures.
Functionalization of the Thiazole Ring : The thiazole ring has distinct electronic properties that direct substitution reactions. Electrophilic substitution tends to favor the C5 position, which is relevant for introducing the amino group or a precursor.
Directed Lithiation : For constructing more complex or related structures, directed metalation-substitution is a powerful tool. The deprotonation of substituted thiazoles can be highly regioselective. For example, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation with BuLi or LDA occurs specifically at the 2-methyl group, not the 4-methyl group. rsc.org This selectivity is governed by the relative acidity of the protons, which is influenced by the proximity and electronic nature of the other ring atoms and substituents. Converting a carboxylic acid to an amide can further alter and control the site of lithiation, providing a strategy to overcome regioselectivity problems and functionalize specific positions as needed. rsc.org
Therefore, a robust synthesis of this compound and its analogs relies on carefully controlling reaction conditions to ensure the desired chemoselectivity (targeting the amine) and leveraging the inherent electronic properties of the thiazole nucleus to achieve the correct regioselectivity in precursor synthesis. organic-chemistry.orgrsc.org
Reactivity Profiles and Transformational Chemistry of Tert Butyl 4 Methylthiazol 5 Yl Carbamate
Selective Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic chemistry, particularly in peptide synthesis. masterorganicchemistry.com Its popularity stems from its stability under a wide range of reaction conditions and the relative ease with which it can be removed.
Acid-Catalyzed Boc Deprotection Mechanisms (e.g., Trifluoroacetic Acid, Hydrochloric Acid)
The most prevalent method for Boc group removal is through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for this purpose. jk-sci.comreddit.com
The mechanism of acid-catalyzed deprotection involves the following key steps:
Protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. masterorganicchemistry.comcommonorganicchemistry.com
Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com
The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com
The released tert-butyl cation can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.comstackexchange.com
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% solution in Dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com | Highly effective and common; the resulting amine is typically isolated as a TFA salt. commonorganicchemistry.com |
| Hydrochloric Acid (HCl) | 4M solution in 1,4-dioxane or methanol at room temperature. reddit.comcommonorganicchemistry.com | Often results in the precipitation of the amine hydrochloride salt, which can be easily isolated. reddit.com |
Alternative and Mild Deprotection Methods (e.g., Oxalyl Chloride, Reductive Approaches)
While acid-catalyzed deprotection is highly efficient, alternative methods are sought when dealing with substrates containing other acid-labile functional groups.
Oxalyl Chloride: A mild and selective method for Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. uky.eduresearchgate.net This method has been successfully applied to a diverse range of substrates, including heterocyclic compounds, with high yields. uky.edunih.gov The proposed mechanism involves the electrophilic character of oxalyl chloride. uky.eduresearchgate.net
Reductive Approaches: Although less common for Boc groups compared to benzyl carbamates (Cbz), certain reductive conditions can effect their removal.
Other Mild Conditions: Other reported methods for N-Boc deprotection include the use of aqueous phosphoric acid, silica gel for thermally sensitive heterocycles, and catalytic amounts of iodine under solvent-free conditions. nih.govnih.gov Even boiling water has been reported to effect the deprotection of N-Boc from certain substrates. nih.govresearchgate.net
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed selectively under different conditions. This concept is known as an orthogonal protecting group strategy. researchgate.net The Boc group is a cornerstone of such strategies due to its acid lability, which contrasts with the removal conditions for other common protecting groups. biosynth.com
For instance, the Boc group can be selectively removed with acid in the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. biosynth.comnih.gov This orthogonality is fundamental in solid-phase peptide synthesis (SPPS). nih.gov Similarly, the Boc group can be cleaved without affecting benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, which are typically removed by catalytic hydrogenation. masterorganicchemistry.com
This allows for the sequential unmasking of different functional groups within a molecule, enabling site-specific modifications. For example, in the synthesis of branched or cyclic peptides, a lysine residue might have its alpha-amino group protected by Fmoc and its side-chain amino group protected by Boc, allowing for selective deprotection and elaboration at either position.
Reactions Involving the Thiazole (B1198619) Moiety of tert-Butyl (4-methylthiazol-5-yl)carbamate
The thiazole ring is an aromatic heterocycle with distinct regions of reactivity. The presence of the nitrogen and sulfur heteroatoms influences the electron distribution within the ring, making it susceptible to various transformations. ias.ac.in
Functionalization at Specific Thiazole Ring Positions
The thiazole ring has three carbon atoms (C2, C4, and C5) that can potentially be functionalized. The reactivity of these positions is influenced by the substituents already present on the ring. ias.ac.in
Deprotonation at C2: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. pharmaguideline.comwikipedia.org Treatment with a strong base, such as an organolithium reagent, can selectively deprotonate this position, generating a nucleophilic C2-lithiated species. pharmaguideline.com This intermediate can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at the C2 position.
Electrophilic Substitution at C5: The C5 position is generally the most susceptible to electrophilic aromatic substitution, especially when an electron-donating group is present at the C2 position. ias.ac.inpharmaguideline.com However, in the case of this compound, the C5 position is already substituted.
Functionalization at C4: The methyl group at the C4 position can also be a site for functionalization, for example, through radical halogenation or oxidation, although this is less common.
Exploration of Nucleophilic and Electrophilic Transformations on the Thiazole Nucleus
The electronic nature of the thiazole ring allows for both nucleophilic and electrophilic reactions.
Nucleophilic Attack: The C2 position is electron-deficient and thus susceptible to nucleophilic attack, particularly if a good leaving group is present at this position (e.g., a halogen). pharmaguideline.comias.ac.in The ring nitrogen can also be quaternized by reaction with alkyl halides, which further activates the ring towards nucleophilic attack. pharmaguideline.com
Electrophilic Attack: As mentioned, electrophilic substitution typically occurs at the C5 position. pharmaguideline.comias.ac.in Reactions such as nitration and sulfonation can be achieved, although sometimes requiring harsh conditions. ias.ac.in The presence of the electron-donating amino group (protected as a carbamate) at C5 would be expected to activate the ring towards electrophilic attack, though the position of attack would be directed elsewhere, likely C2 if it were unsubstituted.
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder reactions, although often requiring high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org
Table 2: Summary of Thiazole Ring Reactivity
| Position | Type of Reaction | Common Reagents | Notes |
|---|---|---|---|
| C2 | Deprotonation/Nucleophilic Attack | Organolithium reagents, Strong nucleophiles | Most acidic proton; susceptible to nucleophilic substitution if a leaving group is present. pharmaguideline.com |
| C4 | --- | --- | The methyl group can be functionalized. |
| C5 | Electrophilic Substitution | Nitrating agents, Sulfonating agents | Preferred site for electrophilic attack in unsubstituted thiazoles. ias.ac.inpharmaguideline.com |
Chemical Transformations at the Carbamate Linkage Beyond Deprotection
While the primary role of the Boc group is protection, the carbamate functionality itself can be a site of further reaction, enabling the synthesis of various derivatives. These transformations often involve the initial conversion of the carbamate to a more reactive intermediate or direct reaction with nucleophiles under specific conditions.
Another potential transformation is N-acylation. While the carbamate nitrogen is generally less nucleophilic than a free amine, acylation can be achieved under specific conditions. For related tert-butyl (thiazol-2-yl)carbamate systems, acylation has been demonstrated as a viable route to introduce additional functionality. This allows for the synthesis of N-acylated derivatives which can be important intermediates in the synthesis of more complex molecules nih.gov.
The table below summarizes potential chemical transformations at the carbamate linkage, drawing analogies from related systems.
| Transformation | Reagents and Conditions | Product Type |
| Urea Formation (via N-t-butylurea) | 1. Conversion to N-t-butylurea 2. Primary or secondary amine, heat | Substituted Urea |
| N-Acylation | Acylating agent (e.g., acyl chloride, anhydride), base | N-Acyl-N-Boc-aminothiazole |
This table presents potential transformations based on the reactivity of similar carbamate compounds.
Derivatization of this compound into Advanced Molecular Architectures
The 4-methylthiazol-5-yl moiety is a key pharmacophore found in a range of biologically active molecules, particularly kinase inhibitors. Consequently, this compound serves as a crucial building block in the synthesis of these advanced molecular architectures. Its derivatization is a cornerstone in the development of targeted therapeutics.
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase nih.gov. In the design of PROTACs targeting Bruton's tyrosine kinase (BTK), for example, the 4-methylthiazol-5-yl group acts as a key recognition motif. Synthetic routes to these complex molecules often involve the coupling of a derivative of this compound to a linker, which is then attached to an E3 ligase ligand nih.gov. For instance, tert-butyl [4-(4-methylthiazol-5-yl)benzyl]carbamate has been synthesized and utilized as an intermediate in the preparation of PROTACs for histone deacetylase (HDAC) inhibition uni-bonn.de. The Boc-protected amine allows for controlled, stepwise assembly of the final PROTAC structure.
Furthermore, this carbamate is a precursor in the synthesis of various kinase inhibitors. The 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine scaffold is a known inhibitor of Aurora kinases, which are involved in cell cycle regulation nih.gov. The synthesis of these inhibitors often starts with precursors that can be derived from this compound. Similarly, it is a building block for inhibitors of the kinesin HSET (KIFC1), a motor protein involved in mitosis nih.gov. The general strategy involves coupling the deprotected 5-amino-4-methylthiazole with other fragments to build the final inhibitor structure.
The following table provides examples of advanced molecular architectures synthesized using this compound or its close derivatives as a starting material or key intermediate.
| Advanced Molecular Architecture | Therapeutic Target/Application | Role of this compound |
| PROTACs | Protein degradation (e.g., BTK, HDACs) | Core building block providing the target protein recognition moiety. nih.govnih.govuni-bonn.deacs.org |
| Kinase Inhibitors | Aurora kinases, Kinesin HSET (KIFC1) | Precursor to the key 4-methylthiazol-5-yl pharmacophore. nih.govnih.gov |
| Macrocyclic PROTACs | Bromodomain and extra-terminal motif (BET) proteins (Brd4) | Incorporated into the warhead component that binds to the target protein. nih.govacs.org |
The versatility of this compound as a synthetic intermediate is evident from its widespread use in the construction of these complex and high-value molecules. The ability to selectively deprotect the amine or to potentially functionalize the carbamate linkage provides synthetic chemists with multiple strategies for its incorporation into diverse and advanced molecular architectures.
Advanced Spectroscopic and Chromatographic Characterization of Tert Butyl 4 Methylthiazol 5 Yl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tert-Butyl (4-methylthiazol-5-yl)carbamate, both ¹H and ¹³C NMR are used to confirm its molecular structure.
The ¹H NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The tert-butyl group typically exhibits a sharp singlet at approximately 1.5 ppm due to the nine equivalent protons. The methyl group attached to the thiazole (B1198619) ring shows a singlet around 2.4 ppm. The proton on the thiazole ring itself (at position 2) would appear further downfield, and the N-H proton of the carbamate (B1207046) group presents as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.org
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of this group are observed near 28 ppm. The methyl group on the thiazole ring resonates at a higher field, typically around 15-20 ppm. The carbons of the thiazole ring have characteristic shifts, and the carbonyl carbon of the carbamate group is readily identified by its signal in the 150-155 ppm region. rsc.org The aromaticity of the thiazole ring is confirmed by the chemical shifts of its ring protons, which typically appear between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. wikipedia.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.5 (s, 9H) | ~28 (3C) |
| tert-Butyl Quaternary C | - | ~80 (1C) |
| Thiazole-CH₃ | ~2.4 (s, 3H) | ~17 (1C) |
| Thiazole Ring Carbons | - | ~125-150 (3C) |
| Thiazole Ring Proton | ~8.5 (s, 1H) | - |
| Carbamate N-H | Variable (br s, 1H) | - |
| Carbamate C=O | - | ~153 (1C) |
(s = singlet, br s = broad singlet)
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the elemental composition. For this compound (C₉H₁₄N₂O₂S), the expected exact mass can be calculated to confirm its molecular formula.
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing carbamates. In positive ion mode, the molecule typically forms a protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern for tert-butyl carbamates involves the loss of the tert-butyl group or related fragments. ksu.edu.sanist.gov A prominent fragmentation pathway is the cleavage of the carbamate bond, often resulting in the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl (Boc) group. The observation of a fragment ion at m/z = 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺, is a common feature in the mass spectra of such compounds and can even be the base peak. ksu.edu.sa Further fragmentation of the remaining thiazole amine core can provide additional structural confirmation.
Table 2: Expected HRMS and ESI-MS Fragmentation for this compound
| Species | Molecular Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₅N₂O₂S⁺ | 215.0854 | Protonated Molecular Ion |
| [M-C₄H₈+H]⁺ | C₅H₇N₂OS⁺ | 159.0280 | Loss of isobutylene |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
A key feature is the stretching vibration of the carbonyl group (C=O) of the carbamate, which typically appears as a strong band in the region of 1680-1720 cm⁻¹. Another important band is the N-H stretch of the secondary amine in the carbamate, which is observed in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and tert-butyl groups are found around 2850-3000 cm⁻¹. Vibrations associated with the thiazole ring, such as C=N and C=C stretching, typically appear in the 1450-1600 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbamate) | Stretch | 3200 - 3400 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Carbamate) | Stretch | 1680 - 1720 |
| C=N / C=C (Thiazole) | Stretch | 1450 - 1600 |
High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Method Development for Carbamate Separation and Analysis
The analysis of carbamates is typically performed using reversed-phase HPLC (RP-HPLC). thermofisher.com A common stationary phase is a C18 (octadecylsilyl) column, which effectively retains moderately polar compounds like this compound.
Method development involves optimizing the mobile phase composition to achieve good resolution and peak shape. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture and to sharpen peaks. s4science.at Detection is commonly achieved using a UV detector, as the thiazole ring possesses a chromophore that absorbs UV light. The selection of an appropriate wavelength, often around 254 nm, is crucial for sensitivity.
Challenges in Chromatographic Analysis of Thermally Labile Carbamates
A significant challenge in the analysis of some carbamates is their thermal lability. Many N-methylcarbamates are known to be thermally unstable, which makes analysis by gas chromatography (GC) difficult due to degradation in the hot injector port. psu.edunih.gov HPLC is the preferred method for these compounds because it is performed at or near ambient temperature, thus avoiding thermal degradation. s4science.atpsu.edu
While HPLC mitigates the primary issue of high-temperature degradation, challenges can still arise. For particularly sensitive carbamate derivatives, prolonged analysis times or elevated column temperatures used to improve separation efficiency could potentially lead to some on-column degradation. Therefore, method development should aim for rapid analysis times and the lowest practical operating temperatures to ensure the integrity of the analyte. The influence of the sample matrix can also affect the analysis, potentially causing signal suppression or enhancement in ESI-MS detection, which may require matrix-matched calibration for accurate quantification. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and biological activity.
While a specific crystal structure for this compound may not be publicly available, analysis of closely related thiazole carbamate structures provides valuable insights. nih.govnih.gov For instance, the crystal structure of Phenyl N-(1,3-thiazol-2-yl)carbamate reveals that the thiazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle. nih.gov
In the solid state, molecules of this compound would be expected to engage in intermolecular hydrogen bonding. The N-H group of the carbamate can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring or the carbonyl oxygen can act as acceptors. nih.gov These interactions, along with potential π–π stacking between thiazole rings, would play a significant role in stabilizing the crystal lattice. nih.gov Such analyses confirm the planarity of the thiazole ring and provide precise geometric parameters for the entire molecule. nih.gov
Computational Investigations and Mechanistic Elucidations of Tert Butyl 4 Methylthiazol 5 Yl Carbamate
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of pharmaceutical interest. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. tandfonline.commdpi.com For tert-Butyl (4-methylthiazol-5-yl)carbamate, these calculations predict key bond lengths, bond angles, and dihedral angles that define its shape. The results of such calculations are often validated by comparison with experimental data from X-ray crystallography of similar compounds. researchgate.net
The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In thiazole (B1198619) azo dyes, for instance, the distribution of these frontier orbitals dictates charge transfer and optical properties. mdpi.com For the title compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO may be distributed across the carbamate (B1207046) moiety.
| Parameter | Description | Representative Value |
| Optimized Geometrical Parameters | ||
| C=O Bond Length (Carbamate) | The length of the carbonyl double bond. | ~ 1.22 Å |
| C-N Bond Length (Carbamate) | The length of the single bond between the carbonyl carbon and nitrogen. | ~ 1.38 Å |
| S-C Bond Angle (Thiazole) | The angle within the thiazole ring involving the sulfur atom. | ~ 89.5° |
| Electronic Properties | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | ~ 5.3 eV |
Note: The values presented are representative and derived from DFT calculations on structurally related thiazole and carbamate derivatives.
Conformational Analysis of the Carbamate and Thiazole Moieties
The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. Of particular interest is the rotation around the C(carbonyl)-N bond of the carbamate group. Unlike a typical single bond, this bond has partial double-bond character due to resonance, which creates a significant rotational barrier. researchgate.net This barrier can be computationally determined and is crucial for understanding the molecule's dynamic behavior. Studies on related N-phenylcarbamates have shown these barriers to be lower than in alkylcarbamates, and DFT calculations can quantify the energy required for interconversion between the syn and anti rotamers. researchgate.net
Conformational analysis also involves mapping the potential energy surface by systematically rotating key dihedral angles, such as the one defining the orientation of the thiazole ring relative to the carbamate plane. These calculations help identify the lowest-energy conformer (the global minimum) and other stable local minima, providing insight into the molecule's preferred shape in different environments. Steric hindrance between the bulky tert-butyl group and the methyl group on the thiazole ring plays a significant role in dictating the most stable conformations.
| Dihedral Angle | Description | Predicted Energy Barrier (kcal/mol) |
| O=C-N-C (Carbamate) | Rotation around the carbamate C-N bond. | ~ 10-14 |
| C-N-C-C (Thiazole-Carbamate Link) | Rotation defining the orientation of the thiazole ring relative to the carbamate. | ~ 3-5 |
Note: Energy barriers are illustrative, based on computational studies of similar carbamate compounds.
Theoretical Studies on Reaction Mechanisms and Transition States
DFT calculations are invaluable for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy profiles. nih.gov For this compound, a common reaction is the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to yield the corresponding amine. Theoretical studies can model this deprotection mechanism step-by-step.
| Reaction Coordinate Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting materials (carbamate + acid catalyst). | 0.0 |
| Transition State (TS) | Highest energy point along the reaction pathway. | +20.5 |
| Products | Final products (amine, CO₂, isobutene). | -15.0 |
Note: The energy values are hypothetical for a representative acid-catalyzed Boc-deprotection reaction.
Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of a molecule, which serves as a powerful tool for interpreting experimental data. Time-Dependent DFT (TD-DFT) is widely used to simulate UV-Visible electronic absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths (f). tandfonline.comacs.org This allows for the prediction of the maximum absorption wavelength (λ_max) and aids in assigning spectral bands to specific electronic excitations within the molecule. acs.org
Similarly, DFT calculations can compute the vibrational frequencies of the molecule, which directly correlate to peaks in an Infrared (IR) spectrum. mdpi.com While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. tandfonline.com This computational approach is crucial for assigning specific vibrational modes to observed IR bands. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, providing another layer of structural verification.
| Spectroscopic Parameter | Predicted Value (Computational) | Expected Experimental Range |
| UV-Visible (TD-DFT) | ||
| λ_max | ~ 265 nm | 260-275 nm |
| Infrared (DFT) | ||
| C=O Stretch (Carbamate) | ~ 1730 cm⁻¹ (scaled) | 1700-1740 cm⁻¹ |
| N-H Stretch (Carbamate) | ~ 3350 cm⁻¹ (scaled) | 3300-3400 cm⁻¹ |
| NMR (GIAO) | ||
| ¹H Shift (tert-Butyl) | ~ 1.5 ppm | 1.4-1.6 ppm |
| ¹³C Shift (Carbonyl) | ~ 153 ppm | 150-155 ppm |
Note: Predicted values are illustrative and based on typical results from DFT calculations for similar functional groups.
Molecular Modeling for Understanding Structure-Reactivity Relationships
Molecular modeling bridges the gap between molecular structure and chemical reactivity or biological activity. By analyzing the electronic properties derived from DFT calculations, a detailed picture of the molecule's reactivity can be constructed. researchgate.net One key tool is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution on the molecule's surface. tandfonline.com Red-colored regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are prone to nucleophilic attack. tandfonline.com
Furthermore, calculated descriptors such as atomic charges (e.g., Mulliken or NBO charges), dipole moment, and frontier molecular orbital densities can be used to build Quantitative Structure-Reactivity Relationships (QSRR). researchgate.net For example, the distribution of the HOMO on the thiazole ring can pinpoint the most likely sites for electrophilic substitution. These computational models allow researchers to predict how structural modifications—such as changing a substituent—will alter the electronic properties and, consequently, the reactivity of the molecule. researchgate.net This predictive power is essential for the rational design of new compounds with tailored chemical or biological functions.
| Descriptor | Implication for Reactivity |
| Molecular Electrostatic Potential (MESP) | Identifies nucleophilic (e.g., carbonyl oxygen, thiazole sulfur) and electrophilic sites for intermolecular interactions. |
| Frontier Orbital Density (HOMO) | Highest density on the thiazole ring suggests this moiety is the primary site for oxidation or reaction with electrophiles. |
| Mulliken Atomic Charges | Quantifies the partial charges on each atom, indicating bond polarities and potential sites for ionic interactions. |
| Dipole Moment | A non-zero dipole moment indicates overall molecular polarity, influencing solubility and intermolecular forces. |
Applications of Tert Butyl 4 Methylthiazol 5 Yl Carbamate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., pyrimidines, pyrazoles)
While direct, documented syntheses of pyrimidines and pyrazoles commencing from tert-Butyl (4-methylthiazol-5-yl)carbamate are not extensively reported, its structural features strongly suggest its utility as a precursor for such nitrogen-containing heterocycles. The core principle of its application lies in the deprotection of the tert-butyl carbamate (B1207046) group to reveal the free amine, 4-methylthiazol-5-amine. This amine can then serve as a nucleophilic building block in condensation reactions to form various heterocyclic rings.
The synthesis of pyrimidines, for instance, often involves the reaction of a primary amine with a 1,3-dicarbonyl compound or its equivalent. In this context, 4-methylthiazol-5-amine, generated from the deprotection of this compound, could react with diketones, ketoesters, or other suitable precursors to form a thiazolopyrimidine core. This strategy provides a pathway to novel fused heterocyclic systems with potential biological activity.
Similarly, the construction of pyrazole rings can be achieved through the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. While the primary amine of 4-methylthiazol-5-amine is not a hydrazine, it can be chemically modified to introduce the necessary functionality, or it can be incorporated into a larger fragment that subsequently undergoes cyclization to form a pyrazole. The Boc-protected starting material ensures that the amine functionality remains inert until the desired stage of the synthetic sequence.
| Heterocycle | General Synthetic Approach from 4-methylthiazol-5-amine |
| Pyrimidines | Condensation with 1,3-dicarbonyl compounds or their synthons. |
| Pyrazoles | Reaction with hydrazine derivatives or precursors containing a hydrazine moiety. |
Building Block for Complex Polycyclic and Macrocyclic Systems
The thiazole (B1198619) moiety is a key component in a variety of complex natural products and designed molecules, including polycyclic and macrocyclic systems. While specific examples detailing the use of this compound in the synthesis of such systems are not abundant in the readily available literature, the structural motif is present in larger, intricate molecules. For instance, a derivative of 4-methylthiazole (B1212942) has been incorporated into the structure of macrocyclic PROTACs (Proteolysis Targeting Chimeras), which are complex molecules designed to induce the degradation of specific proteins within cells. In the synthesis of these large molecules, a more elaborate building block containing the 4-methylthiazol-5-yl moiety was utilized, highlighting the importance of this core structure in the design of complex macrocycles. The use of the Boc-protected amine in this compound would be advantageous in a multi-step synthesis of such complex systems, preventing unwanted side reactions of the amine group.
Intermediate in the Preparation of Scaffolds for Medicinal Chemistry Research
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and investigational compounds. Its presence is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carbamate functional group is also a key structural motif in many therapeutic agents, often used to improve metabolic stability and cell permeability. nih.gov
Consequently, this compound represents a valuable intermediate for the generation of diverse molecular scaffolds for medicinal chemistry research. The Boc-protected amine allows for the selective modification of other parts of the molecule before revealing the amine for subsequent diversification. This amine can then be acylated, alkylated, or used in the construction of other functional groups or heterocyclic rings, leading to the rapid generation of libraries of compounds for biological screening. For example, derivatives of phenylthiazoles bearing a tert-butyl moiety have shown promising antimicrobial activity against multidrug-resistant pathogens. nih.gov The synthesis of such compounds often involves the coupling of a thiazole-containing amine with other molecular fragments, a process where a protected amine precursor like this compound would be highly beneficial.
| Structural Feature | Relevance in Medicinal Chemistry |
| Thiazole Ring | Privileged scaffold with diverse biological activities. |
| Carbamate Group | Improves metabolic stability and cell permeability. nih.gov |
| Protected Amine | Allows for sequential and controlled chemical modifications. |
Utility in Total Synthesis of Natural Products and Analogues
The thiazole ring is a constituent of several classes of natural products, notably the thiazolyl peptides, which exhibit potent antibiotic activity. nih.gov The total synthesis of these complex natural products often requires the preparation of functionalized thiazole building blocks. While the direct application of this compound in a completed total synthesis of a natural product is not prominently documented in the reviewed literature, its potential as a precursor for a key fragment is evident. The 4-methylthiazol-5-yl core is a recurring motif, and a protected amine at the 5-position would be a valuable handle for coupling with other fragments during a convergent synthetic strategy. The synthesis of analogues of natural products for structure-activity relationship studies would also benefit from the availability of such a versatile building block.
Role in Enabling Stereoselective and Stereospecific Transformations
The tert-butyl carbamate group can play a significant role in directing the stereochemical outcome of reactions at adjacent centers. While specific studies detailing stereoselective transformations directly involving this compound are limited, the principle has been demonstrated with other carbamate-containing molecules. For example, enantioselective syntheses of tert-butyl carbamate derivatives have been achieved using asymmetric aldol reactions to set two stereogenic centers with high diastereoselectivity. nih.gov These chiral building blocks have been utilized in the synthesis of potent protease inhibitors. nih.gov
This suggests that this compound, or derivatives thereof, could be employed in stereoselective reactions where the carbamate group influences the facial selectivity of an approaching reagent or stabilizes a particular transition state. For instance, in the synthesis of chiral amino alcohols, the carbamate group can direct metallation or subsequent electrophilic attack. The development of stereoselective methods utilizing this building block would further expand its utility in the synthesis of enantiomerically pure pharmaceuticals.
Emerging Research Directions and Sustainable Approaches in Tert Butyl 4 Methylthiazol 5 Yl Carbamate Chemistry
Development of Novel Catalytic Methods for Efficient Synthesis
The drive for greener and more efficient chemical processes has spurred significant research into novel catalytic methods for the synthesis of thiazole (B1198619) and carbamate (B1207046) moieties. Traditional methods often rely on harsh conditions or stoichiometric reagents, leading to waste and potential safety issues. nih.gov Modern catalysis offers milder, more selective, and sustainable alternatives.
Recent advancements in the synthesis of thiazole derivatives, the core of tert-Butyl (4-methylthiazol-5-yl)carbamate, include the use of biocatalysts and photocatalysis. For instance, lipase (B570770) has been demonstrated as an effective and environmentally friendly catalyst for constructing 2,4-disubstituted thiazoles. nih.govrsc.org This enzymatic approach operates under mild conditions and can be accelerated using ultrasound irradiation, which improves yields and reduces reaction times. nih.govrsc.org Photocatalytic reactions, utilizing visible light and oxygen, provide another green route for forming the thiazole ring through tandem C-S and C-N bond formation. organic-chemistry.org
Metal-catalyzed reactions remain a cornerstone of modern synthesis. Copper catalysts, in particular, have shown great versatility. They can be used for the direct arylation of heterocycle C-H bonds and in multicomponent reactions to build the thiazole skeleton under mild conditions. organic-chemistry.orgnih.gov These methods often offer high atom economy and functional group tolerance.
For the carbamate portion, research has focused on avoiding hazardous reagents like phosgene (B1210022). nih.gov A notable sustainable approach involves the direct transformation of readily available Boc-protected amines into other carbamates, thiocarbamates, and ureas using lithium tert-butoxide as the sole base, eliminating the need for metal catalysts. nih.gov Other catalytic systems, such as those based on nickel or copper, have been developed for the efficient formation of carbamates through cross-coupling reactions or the reduction of other functional groups. organic-chemistry.org
Table 1: Comparison of Catalytic Methods for Thiazole and Carbamate Synthesis
| Method | Catalyst / Reagent | Key Advantages | Relevant Moiety |
| Biocatalysis | Lipase, Ultrasound | Environmentally friendly, mild conditions, improved yields nih.govrsc.org | Thiazole |
| Photocatalysis | Visible Light, O₂ | Green oxidant, broad substrate scope organic-chemistry.org | Thiazole |
| Copper Catalysis | CuI, Cu(OAc)₂, Cu(OTf)₂ | High versatility, mild conditions, direct C-H functionalization organic-chemistry.orgnih.gov | Thiazole |
| Base-Mediated | t-BuOLi | Metal-free, sustainable, from Boc-amines nih.gov | Carbamate |
| Copper Cross-Coupling | Copper salts | Environmentally friendly, wide amine scope organic-chemistry.org | Carbamate |
Application of Flow Chemistry and Continuous Processing for Enhanced Production
Flow chemistry, or continuous processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, especially in the pharmaceutical industry. d-nb.infomdpi.com By conducting reactions in a continuously flowing stream through a reactor, this approach provides superior control over reaction parameters like temperature, pressure, and residence time. okayama-u.ac.jp This enhanced control leads to improved safety, higher yields, better purity, and easier scalability. youtube.com
The synthesis of heterocyclic compounds, including thiazoles, also benefits from continuous processing. Flow systems can facilitate reactions that are difficult to control in batch, such as those involving highly reactive organolithium species, by enabling precise temperature management and rapid mixing. okayama-u.ac.jp The integration of multiple reaction steps into a single, continuous sequence (telescoped synthesis) can dramatically reduce processing time, manual handling, and waste generation. nih.gov Furthermore, inline purification techniques can be incorporated into flow systems, delivering a high-purity product directly from the reactor. youtube.com
Table 2: Advantages of Flow Chemistry in Heterocyclic and Carbamate Synthesis
| Feature | Advantage | Application Example |
| Precise Temperature Control | Enhanced safety, reduced byproducts, ability to handle exothermic reactions okayama-u.ac.jp | Synthesis involving unstable intermediates like isocyanates or organolithiums okayama-u.ac.jpnih.gov |
| Rapid Mixing | Improved reaction rates and selectivity okayama-u.ac.jp | Multicomponent reactions for heterocycle formation |
| Controlled Residence Time | Minimized degradation of unstable products mdpi.com | Reactions with sensitive functional groups |
| Scalability | Easier and more predictable scale-up from lab to production d-nb.info | Pharmaceutical manufacturing |
| Automation & Integration | Reduced manual handling, potential for telescoped synthesis and inline purification youtube.comnih.gov | Multi-step synthesis of complex molecules |
Innovative Protecting Group Strategies for Thiazole Amines Beyond Boc
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and the relatively mild acidic conditions required for its removal. creative-peptides.com However, the synthesis of complex molecules often requires multiple protecting groups that can be removed selectively without affecting each other. This need has driven the development of "orthogonal" protecting group strategies, where different groups are cleaved under distinct, non-interfering conditions. jocpr.comorganic-chemistry.org
For thiazole amines, moving beyond Boc involves exploring protecting groups with different lability profiles. A prominent alternative is the Fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.com Unlike the acid-labile Boc group, the Fmoc group is removed under mild basic conditions, typically with piperidine. iris-biotech.de The combination of Boc and Fmoc in a single synthetic route is a classic example of an orthogonal strategy, allowing for the selective deprotection and functionalization of different amino groups within the same molecule. organic-chemistry.org
Table 3: Common Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) creative-peptides.com | Fmoc, Z |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com | Boc, Z |
| Benzyloxycarbonyl | Z | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com | Boc, Fmoc |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Boc, Fmoc, Z |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (H₂NNH₂) ug.edu.pl | Boc, Fmoc, Z |
| Methyltrityl | Mtt | Very Mild Acid (e.g., 1% TFA) iris-biotech.de | Boc, Fmoc |
Exploration of New Reactivity Modes for the Carbamate and Thiazole Functional Groups
Understanding and exploiting the inherent reactivity of the functional groups within this compound is key to its use as a versatile synthetic intermediate. Both the thiazole ring and the N-Boc carbamate moiety offer distinct opportunities for chemical transformation.
The thiazole ring is an electron-rich heterocycle. The nitrogen atom is basic and can be protonated or act as a ligand to coordinate with Lewis acids, which can modulate the ring's electronic properties and reactivity. nii.ac.jp The ring itself can undergo electrophilic substitution, with the C5 position being a common site for such reactions. This allows for the introduction of a variety of substituents at this position, further diversifying the molecular structure.
The N-Boc carbamate group primarily serves as a protecting group, rendering the amine nitrogen significantly less nucleophilic by delocalizing the lone pair of electrons into the carbonyl group. organic-chemistry.orglibretexts.org This deactivation allows other parts of the molecule to react selectively. However, recent research has focused on using the carbamate group as a reactive handle itself. For example, Boc-protected amines can be directly converted into other valuable functional groups, such as different carbamates, thiocarbamates, or ureas, under specific base-mediated conditions. nih.gov This transformation proceeds through an isocyanate intermediate, which is then trapped by a suitable nucleophile. nih.gov This strategy bypasses the need to first deprotect the amine, offering a more streamlined and efficient synthetic route.
Integration of Computational Design and Machine Learning in Synthetic Route Planning and Optimization
Q & A
Q. What are the standard synthetic routes for tert-Butyl (4-methylthiazol-5-yl)carbamate, and what reaction conditions optimize yield?
The compound is synthesized via nucleophilic substitution, typically reacting 4-methylthiazol-5-amine with tert-butyl chloroformate in the presence of a base like triethylamine. Optimal conditions include using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at room temperature, with yields improved by slow addition of reagents and inert atmosphere control .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- 1H/13C-NMR : To confirm carbamate linkage and thiazole ring substitution patterns (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~150-160 ppm for carbonyl carbons) .
- HPLC : For purity assessment, with retention times and peak areas calibrated against standards .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How do structural modifications in analogous carbamates influence the reactivity and biological activity of this compound?
Comparative studies show that substituents on the thiazole ring (e.g., chloro, fluoro, or methyl groups) alter electronic properties and steric hindrance, affecting reactivity in nucleophilic substitutions. For example, methyl groups enhance stability but may reduce electrophilicity at the carbamate carbonyl, impacting downstream derivatization . Bioactivity comparisons with pyrimidine-based carbamates suggest the thiazole core improves membrane permeability in cellular assays .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?
Discrepancies in degradation rates (e.g., hydrolysis in humid environments) are addressed by:
- Accelerated Stability Testing : Using thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., stability up to 124°C) .
- Controlled Storage : Sealed containers with desiccants at -20°C, validated via HPLC to monitor purity over time .
- pH-Dependent Studies : Buffered solutions (pH 3–9) to identify optimal conditions for long-term storage .
Q. How is this compound utilized as an intermediate in synthesizing protein degraders like WDR5 inhibitors?
The carbamate serves as a key building block in PROTAC (Proteolysis-Targeting Chimera) synthesis. For example, it is conjugated to E3 ligase ligands (e.g., thalidomide analogs) via amide or click chemistry, enabling targeted degradation of WDR5 in cancer models. Critical steps include orthogonal protection of functional groups and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for linker attachment .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps due to potential respiratory irritation (H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Variations in solubility (e.g., DMSO vs. aqueous buffers) are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
